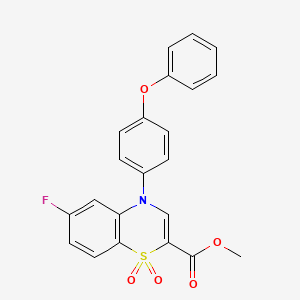

6-fluoro-4-(4-fenoxifenil)-4H-1,4-benzotiazina-2-carboxilato de metilo 1,1-dióxido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C22H16FNO5S and its molecular weight is 425.43. The purity is usually 95%.

BenchChem offers high-quality methyl 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- El flubenzimina de metilo ha demostrado una actividad anticancerígena prometedora. Los investigadores han explorado sus efectos en diversas líneas celulares cancerosas, incluyendo cáncer de mama, pulmón y colon. El compuesto interfiere con la división celular e induce la apoptosis (muerte celular programada), convirtiéndolo en un posible candidato para la terapia contra el cáncer .

- Los estudios han investigado las propiedades antibacterianas del flubenzimina de metilo. Muestra actividad contra bacterias Gram-positivas y Gram-negativas. Los investigadores han explorado su potencial como alternativa a los antibióticos existentes, especialmente en casos de cepas resistentes a los fármacos .

- El flubenzimina de metilo exhibe propiedades antiinflamatorias. Suprime la producción de citoquinas proinflamatorias y puede ser útil para controlar afecciones inflamatorias como la artritis reumatoide o las enfermedades inflamatorias intestinales .

- La investigación preliminar sugiere que el flubenzimina de metilo puede inhibir ciertos virus. Su mecanismo de acción implica interferir con la replicación viral. Se necesitan más estudios para explorar su eficacia contra virus específicos .

- Algunas investigaciones se han centrado en los efectos neuroprotectores del flubenzimina de metilo. Parece proteger las neuronas del estrés oxidativo y puede tener implicaciones para enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

- El flubenzimina de metilo puede actuar como un fotosensibilizador en la PDT. En este enfoque, el compuesto se administra selectivamente a las células tumorales y luego la exposición a la luz lo activa, lo que lleva a un daño celular localizado. La PDT se utiliza en el tratamiento del cáncer y otras aplicaciones médicas .

Potencial Anticancerígeno

Agente Antibacteriano

Efectos Antiinflamatorios

Actividad Antiviral

Potencial Neuroprotector

Terapia Fotodinámica (PDT)

Actividad Biológica

Methyl 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiazine core with a fluorine atom and a phenoxyphenyl group. The molecular formula is C21H13FN2O3S with a molecular weight of approximately 392.4 g/mol. These structural features contribute to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Common Name | Methyl 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide |

| CAS Number | 1206990-65-9 |

| Molecular Formula | C21H13FN2O3S |

| Molecular Weight | 392.4 g/mol |

The biological activity of methyl 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is mediated through its interaction with various biological targets. Research indicates that it may act on specific enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Anticancer Activity : Preliminary data indicate its efficacy against certain cancer cell lines, possibly through the modulation of signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Recent studies have highlighted several notable biological activities associated with this compound:

- Antimicrobial Properties : Research indicates that benzothiazine derivatives can exhibit antimicrobial effects against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : The compound has been shown to reduce markers of inflammation in vitro, indicating potential for treating inflammatory diseases.

- Anticancer Potential : Various studies have reported that methyl 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of methyl 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide on human breast cancer cells. The results demonstrated:

- A significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis as evidenced by increased levels of caspase activity.

Antimicrobial Activity Evaluation

Research published in Phytotherapy Research assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings indicated:

- Minimum inhibitory concentration (MIC) values of 15 µg/mL against S. aureus.

- A broader spectrum of activity against Gram-positive bacteria compared to Gram-negative strains.

Propiedades

IUPAC Name |

methyl 6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO5S/c1-28-22(25)21-14-24(19-13-15(23)7-12-20(19)30(21,26)27)16-8-10-18(11-9-16)29-17-5-3-2-4-6-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKPJEYOLQAHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.